molecular formula C19H20N2O3S B2963372 N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzofuran-2-carboxamide CAS No. 2034455-80-4

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzofuran-2-carboxamide

Cat. No. B2963372
CAS RN: 2034455-80-4
M. Wt: 356.44
InChI Key: BNYLZHIZXBITLW-UHFFFAOYSA-N
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Description

Benzofuran compounds are found in many drugs due to their versatility and unique physicochemical properties . They are the main source of some drugs and clinical drug candidates . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade . Another benzofuran ring is constructed by proton quantum tunneling .


Molecular Structure Analysis

The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

A series of new potent antiviral benzofuran derivatives can be synthesized by naturally occurring furanone compounds . The solvent used in the reaction has a great influence on the obtained product .


Physical And Chemical Properties Analysis

The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds .

Scientific Research Applications

Synthesis Techniques

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzofuran-2-carboxamide and related compounds are synthesized using various strategies. An efficient domino strategy under microwave irradiation in ethyl alcohol allows for the synthesis of polyfunctionalized benzofuran-4(5H)-ones, which can be converted into cinnoline-4-carboxamides through regioselective ring-opening of the furan. This method is eco-friendly due to direct precipitation of products from the reaction solution by water addition (Guan‐Hua Ma et al., 2014).

Reactivity and Transformations

The compound's reactivity has been explored through the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole and related structures, highlighting the versatile nature of furan-carboxamides in organic synthesis. These compounds undergo electrophilic substitution reactions, showcasing their potential in the synthesis of complex molecules (А. Aleksandrov et al., 2017).

Cyclometallation Applications

Cyclometallation of related N,N-dimethylbenzo[b]furan-2-carbothio (and seleno) amides with metals like palladium(II), ruthenium(II), and rhodium(III) has been demonstrated, highlighting the application of these compounds in forming metallathia (or selena) heterocycles. This area of research opens up possibilities for the development of new materials and catalysts (M. Nonoyama et al., 1994).

Mechanism of Action

    Target of Action

    Furan and benzofuran derivatives are known to exhibit a wide range of biological activities . They have been employed as medicines in various disease areas . .

    Mode of Action

    The mode of action of furan and benzofuran derivatives can vary greatly depending on their specific structures and the biological targets they interact with

  • Result of Action

    The molecular and cellular effects of furan and benzofuran derivatives can be diverse, given their wide range of biological activities

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . They have potential applications in many aspects .

properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c22-19(18-12-14-4-1-2-5-16(14)24-18)20-13-15(17-6-3-9-23-17)21-7-10-25-11-8-21/h1-6,9,12,15H,7-8,10-11,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYLZHIZXBITLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)C2=CC3=CC=CC=C3O2)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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